molecular formula C12H23NS B12980038 N-((1-Methylcycloheptyl)methyl)thietan-3-amine

N-((1-Methylcycloheptyl)methyl)thietan-3-amine

Cat. No.: B12980038
M. Wt: 213.38 g/mol
InChI Key: WSEMBUFHPRPOMF-UHFFFAOYSA-N
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Description

N-((1-Methylcycloheptyl)methyl)thietan-3-amine is an organic compound that features a thietane ring, a cycloheptyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylcycloheptyl)methyl)thietan-3-amine typically involves the reaction of a cycloheptyl derivative with a thietane precursor. One common method includes the alkylation of thietan-3-amine with a 1-methylcycloheptyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylcycloheptyl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thietane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thietane derivatives.

Scientific Research Applications

N-((1-Methylcycloheptyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-Methylcycloheptyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the cycloheptyl group.

    Cycloheptylamine: Lacks the thietane ring but contains the cycloheptyl group.

    N-Methylthietan-3-amine: Contains a methyl group instead of the cycloheptyl group.

Uniqueness

N-((1-Methylcycloheptyl)methyl)thietan-3-amine is unique due to the presence of both the thietane ring and the cycloheptyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-[(1-methylcycloheptyl)methyl]thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-12(6-4-2-3-5-7-12)10-13-11-8-14-9-11/h11,13H,2-10H2,1H3

InChI Key

WSEMBUFHPRPOMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)CNC2CSC2

Origin of Product

United States

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